molecular formula C7H5F5N2 B11724083 [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine

Cat. No.: B11724083
M. Wt: 212.12 g/mol
InChI Key: KLYFKJKPUDOTND-UHFFFAOYSA-N
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Description

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H5F5N2 It is characterized by the presence of a pentafluorophenyl group attached to a methylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine typically involves the reaction of pentafluorobenzaldehyde with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_6\text{F}_5\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{NHNH}_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The pentafluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pentafluorophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluorophenylmethanol, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The hydrazine moiety can form stable complexes with metal ions, influencing its behavior in catalytic processes.

Comparison with Similar Compounds

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine can be compared with other similar compounds such as:

    Pentafluorophenylhydrazine: Lacks the methyl group, leading to different reactivity and applications.

    Pentafluorobenzylhydrazine: Similar structure but with variations in the substitution pattern.

    Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a hydrazine moiety.

Biological Activity

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine is a compound that has garnered attention in various fields, particularly medicinal chemistry and materials science. Its unique structure, characterized by a pentafluorophenyl group and a hydrazine functional group, influences its reactivity and biological activity. This article delves into the biological activity of this compound, summarizing key findings from recent research.

The molecular formula of this compound is C7H6F5N2. The synthesis of this compound typically involves reactions that introduce the pentafluorophenyl group onto a hydrazine backbone. Various methods have been developed to achieve this synthesis, which often include the use of fluorinated reagents to enhance the compound's biological properties .

Antimicrobial Activity

Research indicates that compounds with fluorinated phenyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of hydrazine with fluorinated substituents can significantly inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentrations (MIC) for these compounds can be as low as 1.56 µg/mL against certain strains .

Table 1: Antimicrobial Activity of Fluorinated Hydrazine Derivatives

CompoundMIC (µg/mL)Bacterial Strain
2-Fluorophenyl-hydrazone3.125A. baumannii
3-Fluorophenyl-hydrazone1.56A. baumannii
Pentafluorophenyl-hydrazineVariesVarious strains

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. In vitro tests against human cancer cell lines such as A2780 (ovarian cancer) and MCF-7 (breast cancer) have demonstrated significant cytotoxic effects. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineInhibition (%) at 100 µg/mL
This compoundA278077
This compoundMCF-763.3

The biological activity of this compound is thought to be mediated through various biochemical pathways:

  • Reactive Metabolite Formation : The hydrazine moiety can generate reactive intermediates that interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Oxidative Stress : The presence of fluorinated groups may enhance the compound's ability to induce oxidative stress in target cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of hydrazone derivatives found that those with pentafluorophenyl substitutions exhibited significantly improved antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Studies : In a comparative analysis involving several hydrazine derivatives, those containing pentafluorophenyl groups showed superior inhibition rates against cancer cell lines due to their ability to induce apoptosis more effectively than other derivatives .

Properties

Molecular Formula

C7H5F5N2

Molecular Weight

212.12 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methylhydrazine

InChI

InChI=1S/C7H5F5N2/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h14H,1,13H2

InChI Key

KLYFKJKPUDOTND-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)NN

Origin of Product

United States

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